2-Amino-3-fluoroheptanoic acid
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Overview
Description
2-Amino-3-fluoroheptanoic acid is an organic compound with the molecular formula C7H14FNO2 It is a derivative of heptanoic acid, where an amino group is attached to the second carbon and a fluorine atom is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoroheptanoic acid can be achieved through several methods. One common approach involves the amination of alpha-bromocarboxylic acids. This method includes the reaction of a carboxylic acid with bromine and phosphorus trichloride to form an alpha-bromocarboxylic acid, which is then aminated to produce the desired amino acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-fluoroheptanoic acid undergoes various chemical reactions characteristic of amino acids and fluorinated compounds. These include:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-fluoroheptanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study the effects of fluorinated amino acids on protein structure and function.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-Amino-3-fluoroheptanoic acid involves its interaction with biological molecules such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and specificity, leading to unique biological effects. The amino group allows for interactions with various molecular targets, potentially affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-fluoropentanoic acid
- 2-Amino-3-fluorohexanoic acid
- 2-Amino-3-fluorooctanoic acid
Comparison
Compared to other fluorinated amino acids, 2-Amino-3-fluoroheptanoic acid has a longer carbon chain, which can affect its hydrophobicity and overall molecular interactions. This uniqueness can be leveraged in designing molecules with specific properties for research and industrial applications .
Properties
Molecular Formula |
C7H14FNO2 |
---|---|
Molecular Weight |
163.19 g/mol |
IUPAC Name |
2-amino-3-fluoroheptanoic acid |
InChI |
InChI=1S/C7H14FNO2/c1-2-3-4-5(8)6(9)7(10)11/h5-6H,2-4,9H2,1H3,(H,10,11) |
InChI Key |
PNQMPJSBZXUFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C(=O)O)N)F |
Origin of Product |
United States |
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